Bromine Substitution Confers Superior Antimicrobial and Antileishmanial Activity Over Chlorine Analogs in Isoindole-1,3-dione Derivatives
In a systematic structure-activity relationship study of isoindole-1,3-(2H)-dione derivatives, tetra-brominated compounds demonstrated greater antimicrobial and antileishmanial potency compared to their tetra-chlorinated counterparts [1]. While this study did not directly test 5-amino-6-bromo-2-ethylisoindoline-1,3-dione, the class-level inference that bromine at the 6-position contributes more favorably to bioactivity than chlorine at the same position is directly applicable to procurement decisions when choosing between 6-bromo and 6-chloro substituted analogs. The study further established that halogenation of the isoindole-1,3-dione core increases antimicrobial, antileishmanial, and anticancer activities relative to non-halogenated parent compounds [1].
| Evidence Dimension | Antimicrobial and antileishmanial potency enhancement by halogen type |
|---|---|
| Target Compound Data | 6-Bromo substituted isoindoline-1,3-dione scaffold (class representative) |
| Comparator Or Baseline | 6-Chloro substituted isoindoline-1,3-dione scaffold; non-halogenated isoindoline-1,3-dione |
| Quantified Difference | Tetra-brominated derivatives are more effective than tetra-chlorinated derivatives; halogenation increases activity over non-halogenated baseline (qualitative SAR trend confirmed by IC50 and inhibition zone measurements) [1] |
| Conditions | In vitro antimicrobial well diffusion assay against Gram-positive and Gram-negative strains; antileishmanial assay against Leishmania tropica; anticancer assay against Caco-2 and HCT-116 cell lines [1] |
Why This Matters
For procurement in antimicrobial or antileishmanial screening programs, selecting the 6-bromo analog over the 6-chloro analog is supported by class-level SAR evidence showing superior bioactivity for brominated derivatives.
- [1] Jabbour M, Al-Khayat MA. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry. 2023;2023:3460701. doi:10.1155/2023/3460701. View Source
